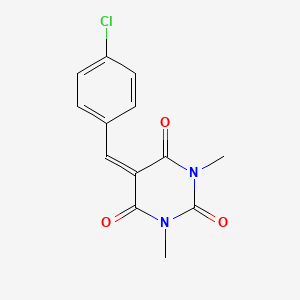

5-(4-chlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

5-(4-Chlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (hereafter referred to by its systematic name) is a barbiturate-derived compound synthesized via Claisen-Schmidt condensation between 1,3-dimethylbarbituric acid and 4-chlorobenzaldehyde. This compound is characterized by a pyrimidinetrione core substituted with a 4-chlorobenzylidene moiety. Key physical properties include a melting point of 299–300°C, 82% synthetic yield, and distinct spectral data (¹H NMR: δ = 11.43 (s, NH), 8.24 (s, CH), etc.) .

Pharmacologically, it exhibits L-type calcium channel blockade activity, making it a candidate for antihypertensive and cardiovascular therapies. Computational studies highlight its binding energy of -8.8 kcal/mol against calcium channels, superior to analogs with hydroxy or meta-chloro substituents .

Properties

IUPAC Name |

5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-15-11(17)10(12(18)16(2)13(15)19)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSSTFPOIIERBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-chlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that falls within the class of pyrimidinetriones. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry. The following sections will explore its biological activity, including antifungal properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H11ClN2O3

- Molecular Weight : Approximately 278.69 g/mol

- Functional Groups : The compound features a pyrimidine ring substituted with a 4-chlorobenzylidene group and two methyl groups at the 1 and 3 positions.

Enzyme Inhibition

In silico studies have indicated potential interactions of this compound with various biological targets such as enzymes and receptors. The pyrimidinetrione moiety can undergo nucleophilic substitutions and condensation reactions that may enhance its biological activity. For instance:

- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity significantly. Derivatives with structural similarities exhibited competitive inhibition against tyrosinase, suggesting that modifications to the structure of pyrimidinetriones could yield potent inhibitors for skin whitening applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidinetrione derivatives. Here are notable findings relevant to the compound :

- Antimicrobial Activity : A study highlighted that certain derivatives demonstrated strong antimicrobial properties against various pathogens. The mechanism involved disruption of microbial cell walls and interference with metabolic pathways .

- Cytotoxicity Studies : Cytotoxic effects were observed in cancer cell lines when treated with related pyrimidine derivatives. These studies indicated that the compounds could induce apoptosis in cancer cells through various pathways .

- In Vivo Studies : Animal models have been used to assess the efficacy of pyrimidinetrione derivatives in treating infections and tumors. The results showed promising therapeutic effects with minimal side effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidinetriones exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar compounds can act against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Pyrimidinetrione derivatives are being investigated for their potential anticancer activities. The structural features of 5-(4-chlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione suggest it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary studies have shown that certain analogs can inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further development in treating inflammatory diseases .

Photophysical Properties

The compound's unique structure allows for interesting photophysical properties that can be harnessed in material science. Its ability to absorb light at specific wavelengths makes it suitable for applications in organic photovoltaics and photonic devices. Studies have explored its use as a dye sensitizer in solar cells, where it can enhance light absorption and energy conversion efficiency .

Coordination Chemistry

This compound can also act as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens avenues for developing new materials with tailored electronic properties. These complexes may exhibit enhanced catalytic activity or unique optical characteristics useful in various applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Hydroxy and Methoxy Derivatives :

- Its binding energy (-7.5 kcal/mol) is lower than the 4-chloro analog .

- 5-(4-Methoxybenzylidene)-1,3-dimethylpyrimidinetrione : Methoxy groups enhance lipophilicity but show reduced activity due to weaker electron withdrawal .

Dimethylamino Derivatives:

- AB_1 (5-(4-N,N-dimethylaminobenzylidene)-pyrimidinetrione): The strong electron-donating dimethylamino group induces H-aggregate formation in UV-Vis spectra (450 nm peak), shifting fluorescence to 620 nm . This contrasts with the chloro derivative’s monomeric absorption (~420 nm).

Hydroxy and Dihydroxy Derivatives

- Its solubility in polar solvents exceeds that of the chloro derivative .

Aromatic vs. Aliphatic Substituents

- 1-Benzyl-5-benzylidenepyrimidinetrione : Bulky benzyl groups reduce conformational flexibility, lowering binding affinity compared to smaller chloro substituents .

- 5-(4-Ethoxy-5-isopropylbenzylidene)-1-(4-chlorophenyl)pyrimidinetrione : Extended aromatic systems (e.g., ethoxy-isopropyl) improve lipophilicity but complicate synthesis .

Key Research Findings

Para-Substitution Superiority : The 4-chloro derivative’s binding energy (-8.8 kcal/mol) surpasses 3-chloro (-8.0 kcal/mol) and hydroxy (-7.5 kcal/mol) analogs, highlighting the importance of para-halogen placement .

Halogen Effects : Chlorine offers optimal balance between electronegativity and atomic size compared to bromine, which may sterically hinder target interactions despite stronger halogen bonding.

Spectral Properties: Electron-donating groups (e.g., dimethylamino) induce aggregation-related spectral shifts, whereas electron-withdrawing chloro groups maintain monomeric states with distinct UV-Vis profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.